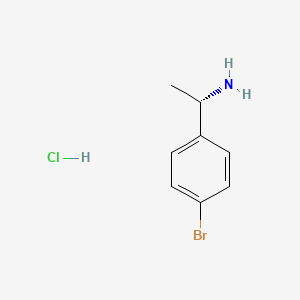

(S)-1-(4-bromophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCAANUXMMQVAY-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84499-77-4 | |

| Record name | Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(4-bromophenyl)ethanamine Hydrochloride

Introduction: The Significance of Physical Properties in Drug Development

(S)-1-(4-bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and pharmaceutical development. As a key building block for more complex molecules, a thorough understanding of its physical properties is paramount for its effective use.[1][2] These properties govern its behavior from synthesis and purification to formulation and bioavailability, directly impacting its potential as a therapeutic agent. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering both established data and detailed, field-proven methodologies for their determination. For researchers and drug development professionals, this document serves as a practical reference for ensuring the quality, consistency, and optimal application of this important chemical entity.

Core Identification and Chemical Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the fundamental identifiers for this compound.

| Property | Value | Source(s) |

| Chemical Name | (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride | [1][3] |

| CAS Number | 84499-77-4 | [1] |

| Molecular Formula | C₈H₁₁BrClN | [1] |

| Molecular Weight | 236.54 g/mol | [1] |

| Appearance | Typically a solid form, enhancing stability and water solubility. | [1] |

| Melting Point | Not reported in publicly available literature. | |

| Solubility | Expected to be soluble in water.[1] Specific quantitative data is not widely reported. |

Melting Point Determination: A Critical Purity Indicator

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow. The presence of impurities will generally depress the melting point and broaden the melting range.[1] In the context of pharmaceutical development, a consistent and sharp melting point is a key quality control parameter, ensuring batch-to-batch consistency.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a digital melting point apparatus.

I. Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind any coarse crystals in a mortar and pestle.

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the capillary tube and gently tap the closed end on a hard surface to tightly pack the sample into the bottom of the tube.

-

The packed sample height should be between 2.5 and 3.5 mm.

II. Instrument Setup and Measurement:

-

Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid scan can be performed to determine an approximate range.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set the heating rate to 1°C per minute.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first signs of melting (collapse or wetting of the solid) are observed. This is the onset of the melting range.

-

Continue heating and record the temperature at which the sample is completely liquefied. This is the clear point, marking the end of the melting range.

III. Causality and Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. The use of a finely powdered and tightly packed sample ensures uniform heat transfer. This self-validating system relies on the sharp, reproducible melting range of a pure substance as an internal indicator of quality.

Solubility Profile: Implications for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. As a hydrochloride salt, (S)-1-(4-bromophenyl)ethanamine is expected to exhibit enhanced aqueous solubility compared to its free amine form.[1] A quantitative understanding of its solubility in aqueous buffers and relevant organic solvents is essential for developing effective formulations.

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a given solvent.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol details the determination of the aqueous solubility of this compound.

I. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

II. Sample Analysis:

-

After the incubation period, allow the vial to stand undisturbed for a short time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a filtered syringe.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration in the diluted supernatant.

III. Data Interpretation and Rationale: The measured concentration, after accounting for the dilution factor, represents the thermodynamic solubility of the compound under the specified conditions. Performing this experiment at different pH values is crucial for understanding the pH-solubility profile, which is particularly important for drugs that will encounter the varying pH environments of the gastrointestinal tract.

Spectroscopic Characterization: Elucidating Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a doublet for the methyl group (CH₃) adjacent to the chiral center, a quartet for the methine proton (CH) at the chiral center, and multiplets in the aromatic region for the protons on the bromophenyl ring. The protons of the amine group (NH₃⁺) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons, including the carbon atom bonded to the bromine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the N-H bonds of the ammonium salt, C-H bonds of the alkyl and aromatic groups, C=C bonds of the aromatic ring, and the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the free amine (after loss of HCl). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). Common fragmentation pathways for amines include the alpha-cleavage of an alkyl radical.[4][5]

Conclusion

The physical properties of this compound are fundamental to its application in research and drug development. While some of these properties, such as a definitive melting point and quantitative solubility data, are not widely published, this guide provides robust, standard methodologies for their determination. By following these protocols, researchers and scientists can ensure the quality and consistency of this chiral building block, enabling its successful application in the synthesis of novel chemical entities. The systematic characterization of its physical properties is a critical step in advancing from a chemical of interest to a potential therapeutic agent.

References

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

-

(S)-(-)-1-(4-Bromophenyl)ethylamine - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... - ResearchGate. ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. University of Toronto. Available at: [Link]

-

1H NMR Chemical Shift - Oregon State University. Oregon State University. Available at: [Link]

-

Ethanone, 1-(4-bromophenyl)- - the NIST WebBook. NIST. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Oregon State University. Available at: [Link]

-

(S)-1-(4-Bromophenyl)-ethylamine - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

-

639858-45-0,5-Amino-2,4-difluorobenzoic Acid-AccelaChem ... AccelaChem. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. Available at: [Link]

-

Ethanone, 1-(4-bromophenyl)- - the NIST WebBook. NIST. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Scribd. Available at: [Link]

-

(R)-(+)-1-(4-Bromophenyl)ethylamine - LookChem. LookChem. Available at: [Link]

-

Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. - ResearchGate. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to (S)-1-(4-bromophenyl)ethanamine Hydrochloride: Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-bromophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry and drug development. Its specific stereoconfiguration and functional groups make it an invaluable intermediate in the synthesis of a range of biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive technical overview of its chemical structure, an in-depth analysis of its stereochemistry, and a detailed exploration of the primary synthetic routes to obtain the enantiomerically pure compound. Methodologies discussed include classical chiral resolution via diastereomeric salt formation and modern asymmetric synthesis techniques. Furthermore, this document outlines the compound's applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of Chirality in Drug Design

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different physiological effects. One enantiomer may elicit a desired therapeutic response, while the other could be inactive or, in some cases, responsible for adverse side effects. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug discovery and development. (S)-1-(4-bromophenyl)ethanamine is a prime example of a chiral amine that serves as a versatile starting material for the construction of complex, enantiomerically pure pharmaceutical agents.[1] Its hydrochloride salt form enhances stability and improves handling properties, making it well-suited for laboratory and industrial applications.

Chemical Structure and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

Molecular Structure

The structure consists of an ethylamine backbone attached to a benzene ring at the first carbon. This carbon is the stereocenter. A bromine atom is substituted at the para (4-position) of the phenyl ring. The hydrochloride salt is formed by the protonation of the primary amine group.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound

Physicochemical Data

The properties of both the free amine and its hydrochloride salt are summarized below for ease of reference in experimental design.

| Property | (S)-1-(4-bromophenyl)ethanamine | (S)-1-(4-bromophenyl)ethanamine HCl |

| CAS Number | 27298-97-1[2] | 84499-77-4 |

| Molecular Formula | C₈H₁₀BrN[2] | C₈H₁₁BrClN |

| Molecular Weight | 200.08 g/mol [2] | 236.54 g/mol |

| Appearance | Colorless to almost colorless clear liquid | Solid (form may vary) |

| Density | ~1.390 g/mL at 20 °C | Not readily available |

| Optical Rotation | [α]20/D ≈ -18° to -21° (c=3, MeOH) | Not readily available |

| Refractive Index | ~1.567 at 20 °C | Not applicable |

| SMILES | Cc1ccc(Br)cc1 | CC1=CC=C(Br)C=C1.[H]Cl |

| InChI Key | SOZMSEPDYJGBEK-LURJTMIESA-N | Not readily available |

A Deep Dive into Stereochemistry

The defining feature of (S)-1-(4-bromophenyl)ethanamine is its stereocenter at the alpha-carbon (the carbon atom attached to both the phenyl ring and the amine group). The "(S)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules

The CIP system provides an unambiguous method for naming stereoisomers. The process involves two key steps:

-

Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

-

Determining Configuration: The molecule is oriented so that the lowest priority group (priority 4) points away from the viewer. The direction of the path from priority 1 to 2 to 3 is then determined. A clockwise path denotes an "R" (rectus) configuration, while a counter-clockwise path indicates an "S" (sinister) configuration.

For (S)-1-(4-bromophenyl)ethanamine, the priorities are assigned as follows:

-

Priority 1: The bromine atom in the 4-bromophenyl group has the highest atomic number.

-

Priority 2: The nitrogen atom of the amine group.

-

Priority 3: The carbon atom of the phenyl ring.

-

Priority 4: The hydrogen atom directly attached to the stereocenter.

When viewed with the hydrogen atom pointing away, the sequence from the 4-bromophenyl group (1) to the amine group (2) to the methyl group (implied, as part of the ethylamine chain, but the alpha carbon is the point of attachment) is counter-clockwise, hence the "(S)" designation.

Diagram: CIP Priority Assignment

Caption: Cahn-Ingold-Prelog priorities for (S)-1-(4-bromophenyl)ethanamine.

Synthetic Strategies for Enantiopure (S)-1-(4-bromophenyl)ethanamine

The preparation of enantiomerically pure (S)-1-(4-bromophenyl)ethanamine can be broadly approached via two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 1-(4-bromophenyl)ethanamine

This classical method involves the separation of a 50:50 mixture of the (R)- and (S)-enantiomers. The underlying principle is the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[3] Diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is adapted from established procedures for the resolution of similar chiral amines.

-

Salt Formation:

-

Dissolve racemic 1-(4-bromophenyl)ethanamine (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve a chiral resolving agent, for example, L-(+)-tartaric acid (0.5-1.0 equivalents), in the same solvent, with gentle heating if necessary.[5]

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The optical purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent.

-

-

Liberation of the Free Amine:

-

Suspend the diastereomeric salt in water and add a strong base, such as 2M sodium hydroxide, until the salt dissolves and the solution is alkaline.

-

Extract the liberated (S)-1-(4-bromophenyl)ethanamine with an organic solvent like diethyl ether or dichloromethane.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified (S)-1-(4-bromophenyl)ethanamine in a suitable solvent such as diethyl ether or isopropanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Diagram: Chiral Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 4'-bromoacetophenone.[6] This can be achieved using chiral catalysts or biocatalysts.

Biocatalytic Asymmetric Reduction

The use of microorganisms or isolated enzymes for chemical transformations offers high enantioselectivity under mild reaction conditions. Several yeast and fungi strains have been shown to effectively reduce 4'-bromoacetophenone to the corresponding (S)- or (R)-1-(4-bromophenyl)ethanol with high enantiomeric excess (ee).[7][8] The resulting chiral alcohol can then be converted to the desired amine.

Experimental Protocol: Biocatalytic Reduction and Subsequent Amination (Conceptual)

-

Bioreduction of 4'-Bromoacetophenone:

-

Cultivate a suitable microorganism (e.g., certain strains of Rhodotorula rubra or Pichia) in an appropriate growth medium.[7]

-

Introduce 4'-bromoacetophenone to the culture. The microorganism's enzymes will stereoselectively reduce the ketone to (S)-1-(4-bromophenyl)ethanol.

-

After a set incubation period, extract the chiral alcohol from the culture medium using an organic solvent.

-

Purify the alcohol using standard techniques such as column chromatography.

-

-

Conversion of Alcohol to Amine:

-

The chiral alcohol can be converted to the amine via several methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) and subsequent displacement with an amine source (e.g., ammonia or an azide followed by reduction).

-

-

Hydrochloride Salt Formation:

-

Follow the procedure outlined in section 4.1.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, leveraging its specific stereochemistry to achieve targeted biological activity.[1]

P2X7 Receptor Antagonists

A notable application of this chiral amine is in the synthesis of potent and selective antagonists for the P2X7 receptor.[5] The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammatory and neuropathic pain pathways.[9] Antagonists of this receptor are being investigated for the treatment of a range of conditions, including chronic pain, neurodegenerative diseases, and mood disorders.[10][11] The specific (S)-configuration of the 1-(4-bromophenyl)ethyl moiety is often crucial for high-affinity binding to the P2X7 receptor.

The synthesis of these antagonists typically involves the reaction of (S)-1-(4-bromophenyl)ethanamine with other molecular fragments to build the final complex structure. The chirality of the amine is transferred to the final product, ensuring the correct spatial orientation for effective receptor interaction.

Conclusion

This compound is a cornerstone chiral building block whose importance is rooted in the fundamental principles of stereochemistry in pharmacology. Its well-defined structure and the availability of robust synthetic methods, including classical resolution and modern asymmetric synthesis, make it an accessible and indispensable tool for medicinal chemists. The continued exploration of therapeutics targeting complex biological pathways, such as the P2X7 receptor, will undoubtedly rely on the availability of such high-purity chiral intermediates. This guide has provided a comprehensive overview to support researchers and drug development professionals in the effective utilization of this vital chemical entity.

References

-

Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]

-

Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC. (2015). Retrieved January 21, 2026, from [Link]

-

Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC. (2018). Retrieved January 21, 2026, from [Link]

- CN105753783A - Method for synthesizing celecoxib - Google Patents. (n.d.).

-

Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. (2025). ACS Omega. Retrieved January 21, 2026, from [Link]

-

Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Retrieved January 21, 2026, from [Link]

-

Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine | Organic Process Research & Development. (2018). Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC. (2015). Retrieved January 21, 2026, from [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. Retrieved January 21, 2026, from [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. (2022). Retrieved January 21, 2026, from [Link]

- US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents. (n.d.).

-

4-bromoacetophenone - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

-

Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model - MDPI. (2022). Retrieved January 21, 2026, from [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). Retrieved January 21, 2026, from [Link]

-

A Simple and Highly Efficient Enantioselective Synthesis of (S)-Rivastigmine - SciRP.org. (2012). Retrieved January 21, 2026, from [Link]

-

Novel Convenient Synthesis of Rivastigmine - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

-

Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed. (2011). Retrieved January 21, 2026, from [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - ResearchGate. (2022). Retrieved January 21, 2026, from [Link]

-

Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed. (2021). Retrieved January 21, 2026, from [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. (2021). Retrieved January 21, 2026, from [Link]

-

The Purinergic P2X7 Receptor as a Target for Adjunctive Treatment for Drug-Refractory Epilepsy - MDPI. (2022). Retrieved January 21, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(−)-1-(4-ブロモフェニル)エチルアミン ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (S)-1-(4-bromophenyl)ethanamine Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of (S)-1-(4-bromophenyl)ethanamine hydrochloride, a critical chiral amine for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and pivotal applications, with a focus on the underlying scientific principles that drive its utility in the pharmaceutical industry.

Core Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the chiral amine (S)-1-(4-bromophenyl)ethanamine. While the free base is a colorless to pale yellow liquid, the hydrochloride salt is typically a solid, offering improved handling and stability for pharmaceutical applications.

A dedicated CAS number for the hydrochloride salt is not consistently reported in major chemical databases. However, the CAS number for the parent free base, (S)-(-)-1-(4-Bromophenyl)ethylamine, is 27298-97-1 .[1][2] For the purposes of this guide, we will refer to the properties of the well-characterized free base and the derived properties of its hydrochloride salt.

The molecular formula for the free base is C8H10BrN .[1][2] Consequently, the molecular formula for the hydrochloride salt is C8H11BrClN . The molecular weight of the free base is 200.08 g/mol , which increases to 236.54 g/mol for the hydrochloride salt upon the addition of hydrogen chloride.

Table 1: Physicochemical Properties of (S)-1-(4-bromophenyl)ethanamine

| Property | Value | Source |

| CAS Number (Free Base) | 27298-97-1 | [1][2] |

| Molecular Formula (Free Base) | C8H10BrN | [1][2] |

| Molecular Weight (Free Base) | 200.08 g/mol | [1] |

| Molecular Formula (Hydrochloride) | C8H11BrClN | Derived |

| Molecular Weight (Hydrochloride) | 236.54 g/mol | Derived |

| Appearance (Free Base) | Colorless to Almost colorless clear liquid | [1] |

| Density (Free Base) | 1.390 g/mL at 20 °C | |

| Optical Rotation (Free Base) | [α]20/D −20.5±1°, c = 3% in methanol | |

| Purity (Typical) | ≥98.0% |

Strategic Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process, as the biological activity of its derivatives is often stereospecific. The general strategy involves the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(4-bromophenyl)ethanamine

A common and industrially scalable approach to the racemic amine begins with the readily available 4-bromoacetophenone. A key step is the reductive amination of the ketone.

Diagram 1: Synthetic Pathway to Racemic 1-(4-bromophenyl)ethanamine

Caption: General synthetic scheme for racemic 1-(4-bromophenyl)ethanamine.

A plausible synthetic protocol, adapted from related procedures, is as follows:

Protocol 1: Synthesis of Racemic 1-(4-bromophenyl)ethanamine

-

Oxime Formation: To a solution of 4-bromoacetophenone in ethanol, add hydroxylamine hydrochloride and a base such as pyridine. Heat the mixture to reflux for several hours to form the corresponding oxime.

-

Reduction: The resulting oxime is then reduced to the amine. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or chemical reducing agents like sodium borohydride in the presence of a Lewis acid.

-

Work-up and Isolation: After the reaction is complete, an aqueous work-up is performed to remove inorganic byproducts. The crude amine is then extracted with an organic solvent and purified by distillation or chromatography.

Chiral Resolution: Isolating the (S)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is the most critical step. This is typically achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.

(S)-(-)-1-(4-Bromophenyl)ethylamine itself can be used as a chiral resolving agent for other compounds. This highlights its importance in asymmetric synthesis. For its own resolution, a chiral acid is employed.

Diagram 2: Workflow for Chiral Resolution

Caption: Chiral resolution process via diastereomeric salt formation.

Protocol 2: Chiral Resolution with Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-(4-bromophenyl)ethanamine in a suitable solvent, such as methanol or ethanol. Add a stoichiometric amount of a chiral resolving agent, for example, L-(+)-tartaric acid.

-

Fractional Crystallization: The two diastereomeric salts formed will have different solubilities. By carefully cooling the solution, one diastereomer will preferentially crystallize. The solid is collected by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (S)-amine.

-

Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and purified.

Formation of the Hydrochloride Salt

The final step is the conversion of the enantiomerically pure free base into its hydrochloride salt.

Protocol 3: Preparation of this compound

-

Dissolution: Dissolve the purified (S)-1-(4-bromophenyl)ethanamine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Applications in Asymmetric Synthesis and Drug Development

This compound is a highly valued chiral building block in the synthesis of a wide range of pharmaceutical compounds.[2] Its primary utility lies in its ability to introduce a specific stereocenter, which is often crucial for the desired biological activity and to minimize off-target effects.

This chiral amine serves as an essential intermediate in the synthesis of various biologically active molecules, with applications in the development of treatments for neurological disorders.[2]

Diagram 3: Role in Asymmetric Synthesis

Caption: The central role of (S)-1-(4-bromophenyl)ethanamine in synthesizing valuable chiral molecules.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is paramount. A suite of analytical techniques is employed for this purpose.

Table 2: Key Analytical Methods

| Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (e.g., enantiomeric excess, ee%) | Separation of (R) and (S) enantiomers on a chiral stationary phase. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR spectra confirm the chemical structure. Absence of significant impurity signals. |

| Gas Chromatography (GC) | Purity assessment | Determination of the percentage purity of the free base.[1] |

| Nonaqueous Titration | Assay of the hydrochloride salt | A quantitative method to determine the purity of the amine salt. |

| Optical Rotation | Confirmation of the stereoisomer | Measurement of the specific rotation to confirm the presence of the (S)-enantiomer. |

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm).

-

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Conclusion

This compound stands as a testament to the importance of chiral chemistry in modern drug development. Its robust synthesis, reliable resolution, and versatile applications make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its key attributes, from its fundamental properties to detailed protocols for its synthesis and analysis. A thorough understanding of this chiral building block empowers researchers to design and create the next generation of stereochemically defined therapeutics.

References

Sources

Spectroscopic Characterization of (S)-1-(4-bromophenyl)ethanamine Hydrochloride: A Technical Guide

Introduction

(S)-1-(4-bromophenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in modern organic synthesis and pharmaceutical development.[1][2] Their utility in the creation of complex molecular architectures, particularly for neurologically active compounds, necessitates stringent quality control and unambiguous structural confirmation.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of (S)-1-(4-bromophenyl)ethanamine hydrochloride.

This document is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental considerations for acquiring and interpreting this information. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized throughout.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed by a cohesive analysis of its various spectra. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Molecular Formula: C₈H₁₁BrClN Molecular Weight: 236.54 g/mol CAS Number: 84499-77-4

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and purity. The hydrochloride form significantly influences the chemical shifts of nuclei near the amine group due to the electron-withdrawing effect of the ammonium cation.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it determines the position of the residual solvent peak and can affect the exchangeability of the N-H protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the aromatic proton signals.

-

Acquisition Parameters:

-

Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.

-

Use a standard pulse sequence (e.g., zg30).

-

The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

-

-

Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the methyl, methine, and aromatic protons. The protonated amine (-NH₃⁺) protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Methyl (CH₃) | ~1.6 | Doublet | ~7 | 3H |

| Methine (CH) | ~4.5 | Quartet | ~7 | 1H |

| Aromatic (C₂-H, C₆-H) | ~7.4 | Doublet | ~8 | 2H |

| Aromatic (C₃-H, C₅-H) | ~7.6 | Doublet | ~8 | 2H |

| Ammonium (NH₃⁺) | Variable (e.g., 8.5-9.5 in DMSO-d₆) | Broad Singlet | - | 3H |

Causality in Interpretation:

-

Downfield Shift of Methine Proton: The proton on the chiral center (Cα-H) is significantly deshielded and shifted downfield due to the adjacent electron-withdrawing ammonium group.

-

Aromatic Splitting Pattern: The para-substitution on the benzene ring results in a characteristic AA'BB' system, which often appears as two distinct doublets.

-

Ammonium Protons: The protons on the nitrogen are acidic and can exchange with residual water in the solvent, leading to a broad signal. Their observation and integration confirm the presence of the ammonium salt.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically used for ¹³C NMR to compensate for the low natural abundance of the ¹³C isotope. The same deuterated solvents as for ¹H NMR can be used.

-

Instrument Setup: The spectrum is acquired on the same NMR spectrometer, switching the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is standard, which results in singlets for all carbon atoms, simplifying the spectrum.

-

A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

The spectral width should cover the typical range for organic compounds (0-200 ppm).

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the two aliphatic and four aromatic carbons. Data for the free amine shows signals at 164.66 ppm and 161.60 ppm which were assigned to carbamate and carbonate species from a reaction with CO2, respectively[3].

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~22 |

| Methine (Cα) | ~52 |

| Aromatic (C₄-Br) | ~122 |

| Aromatic (C₁, ipso) | ~139 |

| Aromatic (C₂, C₆) | ~129 |

| Aromatic (C₃, C₅) | ~132 |

Causality in Interpretation:

-

C-Br Signal: The carbon atom directly attached to the bromine (C₄) is shielded relative to the other aromatic carbons and appears at a characteristic chemical shift.

-

Quaternary Carbons: The ipso-carbon (C₁) and the bromine-bearing carbon (C₄) are typically of lower intensity due to the absence of a directly attached proton and longer relaxation times.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this compound, the key features will be the absorptions associated with the ammonium group and the substituted benzene ring.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: A small amount of the solid hydrochloride salt is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition Parameters:

-

A background spectrum of the clean ATR crystal is collected first.

-

The sample spectrum is then acquired, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

A typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by bands characteristic of the ammonium salt and the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-2800 (broad) | Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| N-H Bend (Ammonium) | ~1600-1500 | Medium-Strong |

| Aromatic C=C Stretch | ~1600, ~1480 | Medium |

| C-N Stretch | ~1200-1000 | Medium |

| C-Br Stretch | ~700-500 | Strong |

| Aromatic C-H Bend (p-subst.) | ~820 | Strong |

Causality in Interpretation:

-

Broad N-H Stretch: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This is a key indicator of the hydrochloride form.

-

Para-Substitution Band: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring.

-

Absence of Primary Amine Bands: The spectrum will lack the characteristic two sharp bands around 3400-3300 cm⁻¹ that are typical for a primary amine (-NH₂), further confirming the protonated state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can give further structural insights.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, with a small amount of formic acid to aid ionization.

-

Instrument Setup: The solution is infused into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). ESI is a soft ionization technique that is well-suited for polar, non-volatile compounds like amine salts.

-

Acquisition Parameters:

-

The instrument is operated in positive ion mode to detect the protonated molecule.

-

The mass range is set to scan beyond the expected molecular weight of the free amine.

-

-

Data Processing: The resulting mass spectrum is analyzed for the parent ion and any significant fragment ions.

Interpretation of the Mass Spectrum

In positive ion ESI-MS, the spectrum will show the molecular ion of the free amine , not the hydrochloride salt. The salt will dissociate in the ESI process, and the amine will be protonated.

| Ion | Expected m/z | Notes |

| [M+H]⁺ (⁷⁹Br) | 200.0 | Corresponds to the free amine C₈H₁₀⁷⁹BrN + H⁺ |

| [M+H]⁺ (⁸¹Br) | 202.0 | Corresponds to the free amine C₈H₁₀⁸¹BrN + H⁺ |

Causality in Interpretation:

-

Isotopic Pattern of Bromine: A key confirmatory feature is the presence of two major peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of bromine, which has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This provides unequivocal evidence for the presence of a single bromine atom in the molecule.

-

Base Peak: The most abundant fragment ion is often formed by the loss of the methyl group, resulting in a fragment at m/z 185/187.

Caption: Simplified workflow for ESI-Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and self-validating framework for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, most notably the ammonium salt and the para-substituted aromatic ring. Finally, mass spectrometry verifies the molecular weight and confirms the presence of a bromine atom through its characteristic isotopic pattern. Together, these techniques provide the necessary evidence to meet the stringent quality requirements for its use in research and development.

References

-

Oakwood Chemical. (S)-1-(4-Bromophenyl)-ethylamine. [Link]

-

PubChem. p-Bromophenethylamine. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

-

ATB (Automated Topology Builder). 4-Bromophenethylamine. [Link]

-

ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. [Link]

-

Wikipedia. 2C-B. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A general and efficient palladium-catalyzed synthesis of internal alkynes from arylhydrazines and terminal alkynes. [Link]

-

mzCloud. 4-Bromoamphetamine. [Link]

-

NIST. 4-Bromophenyl ether. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of (S)-1-(4-bromophenyl)ethanamine Hydrochloride in Common Laboratory Solvents

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of (S)-1-(4-bromophenyl)ethanamine hydrochloride. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, a robust experimental protocol, and a discussion of the expected solubility behavior based on its chemical structure. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, ensuring a rigorous and validatable approach.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1][2] For a drug candidate like this compound, a chiral amine salt, understanding its solubility is paramount.[3] It directly influences bioavailability, manufacturability, and the formulation of a stable and effective dosage form.[4] This guide will delve into the theoretical underpinnings of solubility and provide a practical, step-by-step approach to its experimental determination.

This compound is a chiral building block often utilized in the synthesis of pharmaceuticals.[3][5] Its structure, featuring a bromophenyl group and an amine hydrochloride, dictates its physicochemical properties, including its solubility. The hydrochloride salt form is generally employed to enhance aqueous solubility and stability compared to the free base.[6][7]

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[8][9][10] For this compound, the key factors influencing its solubility are:

-

Polarity: The molecule possesses both a nonpolar aromatic ring and a highly polar amine hydrochloride group. The ionic nature of the hydrochloride salt contributes significantly to its polarity.[6]

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor.[8]

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent will determine its ability to solvate the ions of the solute.

Amine hydrochlorides, being salts, are generally more soluble in polar solvents, particularly those capable of forming strong ion-dipole interactions and hydrogen bonds.[6][11] Their solubility is expected to be lower in nonpolar aprotic solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[12][13][14][15][16][17] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[18][19]

Rationale for the Shake-Flask Method

The shake-flask method is chosen for its reliability and its ability to determine the thermodynamic or equilibrium solubility, which is a true measure of a compound's solubility at a given temperature.[12][15] This is in contrast to kinetic solubility measurements, which are often used in high-throughput screening but may not represent the true equilibrium state.[13]

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in various common laboratory solvents at a controlled temperature (e.g., 25°C and/or 37°C).

Materials:

-

This compound (ensure purity and characterization)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane) of appropriate purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.[12][14]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12][14] The time to reach equilibrium should ideally be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.[18] Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Predicted Solubility Profile and Discussion

Hypothetical Solubility Data

The following table presents a hypothetical but scientifically plausible solubility profile for this compound at 25°C. This data is for illustrative purposes to facilitate the discussion.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Predicted Solubility Category |

| Polar Protic | Water | 10.2 | > 100 | Very Soluble |

| Methanol | 5.1 | > 100 | Very Soluble | |

| Ethanol | 4.3 | 30 - 100 | Freely Soluble | |

| Isopropanol | 3.9 | 10 - 30 | Soluble | |

| Polar Aprotic | Acetone | 5.1 | 1 - 10 | Sparingly Soluble |

| Acetonitrile | 5.8 | 1 - 10 | Sparingly Soluble | |

| Nonpolar | Dichloromethane | 3.1 | < 1 | Slightly Soluble |

| Toluene | 2.4 | < 0.1 | Very Slightly Soluble | |

| Hexane | 0.1 | < 0.1 | Practically Insoluble |

Discussion of Predicted Solubility

-

Polar Protic Solvents: this compound is expected to be highly soluble in polar protic solvents like water and methanol.[6] The high polarity and hydrogen-bonding capabilities of these solvents can effectively solvate the ammonium cation and the chloride anion through strong ion-dipole and hydrogen bonding interactions. As the alkyl chain of the alcohol increases (ethanol, isopropanol), the polarity decreases, which is expected to lead to a corresponding decrease in solubility.

-

Polar Aprotic Solvents: In polar aprotic solvents such as acetone and acetonitrile, the solubility is predicted to be significantly lower than in protic solvents. While these solvents are polar, they lack the ability to act as hydrogen bond donors, leading to less effective solvation of the chloride anion.

-

Nonpolar Solvents: The solubility is expected to be very low in nonpolar solvents like dichloromethane, toluene, and hexane.[6] The large difference in polarity between the ionic solute and the nonpolar solvent results in weak solute-solvent interactions that cannot overcome the strong ionic interactions within the crystal lattice of the salt.

Visualizing the Relationship Between Solvent Properties and Solubility

Caption: Relationship between solvent properties and the predicted solubility of an ionic compound.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound. By following the detailed experimental protocol for the shake-flask method, researchers can generate reliable and accurate equilibrium solubility data. The predicted solubility profile, based on fundamental chemical principles, serves as a valuable starting point for experimental design and interpretation of results.

A thorough understanding of the solubility of this compound in a range of common laboratory solvents is a critical step in its journey from a chemical entity to a potential therapeutic agent. The data generated will inform decisions related to reaction chemistry, purification, formulation development, and ultimately, the successful application of this compound in the pharmaceutical industry.

References

-

United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

-

Biorelevant.com. (n.d.). What is equilibrium solubility of a drug substance?[Link]

-

Wikipedia. (n.d.). Solubility equilibrium. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In An Introduction to Drug Solubility. InTech. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 385. [Link]

-

United States Pharmacopeia. (2016). <1236> Solubility Measurements. [Link]

-

International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

National Center for Biotechnology Information. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]

-

Scribd. (n.d.). USP 42 Description & Relative Solubility. [Link]

-

ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]

-

StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Journal of the American Chemical Society. (1941). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides. [Link]

-

National Institute of Standards and Technology. (n.d.). SOLUBILITY DATA SERIES. [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

-

Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]

Sources

- 1. uspnf.com [uspnf.com]

- 2. uspnf.com [uspnf.com]

- 3. chemimpex.com [chemimpex.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. smolecule.com [smolecule.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solubility factors when choosing a solvent [labclinics.com]

- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. quora.com [quora.com]

- 15. biorelevant.com [biorelevant.com]

- 16. researchgate.net [researchgate.net]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. Solubility equilibrium - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-1-(4-bromophenyl)ethanamine and its Hydrochloride Salt

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of (S)-1-(4-bromophenyl)ethanamine and its hydrochloride salt, a critical chiral building block in modern drug discovery and fine chemical synthesis. While the free base amine is a liquid at ambient temperature, its conversion to the hydrochloride salt yields a more stable, solid material with significantly different thermal characteristics. This document delineates the known properties of the free amine, addresses the thermal behavior of the hydrochloride salt, and provides validated experimental protocols for their determination. The scientific rationale for salt formation is discussed, emphasizing the practical advantages for researchers in pharmaceutical and chemical development.

Introduction

(S)-1-(4-bromophenyl)ethanamine is a chiral primary amine that serves as an essential intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1] Its stereospecific center is frequently incorporated into pharmaceutical candidates to achieve selective interaction with biological targets, particularly in the fields of neuropharmacology and oncology.[1]

In its pure form, the free base is an air-sensitive liquid, which presents challenges for long-term storage and accurate handling. To overcome these limitations, it is commonly converted into its hydrochloride (HCl) salt. This transformation from a molecular compound to an ionic salt fundamentally alters its physical properties, converting the liquid amine into a more stable, crystalline solid. This guide elucidates these differences, providing both reported data and the experimental framework necessary for their empirical validation.

Part 1: Physicochemical Properties

A clear distinction must be made between the free base amine and its hydrochloride salt. Their physical states and thermal properties are fundamentally different due to the change from intermolecular hydrogen bonding in the amine to strong ionic forces in the salt.

(S)-1-(4-bromophenyl)ethanamine (Free Base)

The free base is a colorless to pale yellow liquid at room temperature. Its key physical properties are well-documented and summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Physical State | Liquid (at 20°C) | |

| Melting Point | -25 °C | |

| Boiling Point | 258.9 °C (at 760 mmHg) | |

| Density | 1.390 g/mL (at 20°C) | |

| Refractive Index | n20/D 1.567 - 1.570 | |

| Storage Conditions | Store at 0-8°C under inert gas | [1] |

| Sensitivity | Air Sensitive |

(S)-1-(4-bromophenyl)ethanamine Hydrochloride (Salt)

The conversion of the amine to its hydrochloride salt results in the formation of an ammonium salt, [C₈H₁₀BrNH₂]⁺Cl⁻. This ionic compound is a solid with significantly different thermal properties.

-

Melting Point: A definitive melting point for this compound is not consistently reported across major chemical suppliers, which is common for specialized reagents. However, as an ionic compound, it is expected to have a significantly higher melting point than the free base. Amine salts often melt with decomposition at temperatures exceeding 200°C. Empirical determination is required for any specific batch and is detailed in Part 3.

-

Boiling Point: A boiling point is not a relevant physical constant for this compound. The strong ionic forces of the crystal lattice and the potential for thermal decomposition mean the salt will degrade at high temperatures before it can boil at atmospheric pressure.

Part 2: The Scientific Rationale for Salt Formation

The deliberate conversion of the liquid free base to a solid hydrochloride salt is a cornerstone of synthetic and medicinal chemistry. This decision is driven by several critical advantages:

-

Enhanced Stability: The lone pair of electrons on the nitrogen of the free amine is susceptible to atmospheric oxidation, leading to degradation over time. Protonation to form the salt sequesters this lone pair, drastically improving the compound's shelf-life and stability.

-

Improved Handling: Crystalline solids are generally easier to weigh, transfer, and handle with high precision compared to liquids, especially those that are air-sensitive. This improves the accuracy and reproducibility of experimental setups.

-

Modified Solubility: While the free base is soluble in organic solvents, the hydrochloride salt typically exhibits increased solubility in polar solvents, including water. This is often a crucial requirement for downstream biological assays and formulation development.

The conversion is a simple acid-base reaction, as illustrated below.

Caption: Workflow for Melting Point Determination.

Part 4: Preparation of the Hydrochloride Salt

The following is a generalized, conceptual protocol for the synthesis of the hydrochloride salt from the free base. This is a standard laboratory procedure for amine salt formation.

Methodology:

-

Dissolution: Dissolve a known quantity of (S)-1-(4-bromophenyl)ethanamine (free base) in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) in an Erlenmeyer flask. The solution should be stirred gently with a magnetic stir bar.

-

Acidification: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of hydrogen chloride solution (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl if using a protic solvent like methanol).

-

Precipitation: Upon addition of the acid, the hydrochloride salt will precipitate out of the organic solvent as a white or off-white solid. Continue stirring for 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid (the "filter cake") with a small amount of the cold, anhydrous solvent (e.g., cold diethyl ether) to remove any unreacted starting material.

-

Drying: Dry the purified solid under high vacuum to remove all residual solvent. The resulting crystalline solid is the final hydrochloride salt.

Caption: Workflow for Hydrochloride Salt Synthesis.

Part 5: Safety and Handling

Both the free base and its salt must be handled with appropriate care. The free base amine is classified as corrosive and causes severe skin burns and eye damage. [2][3]It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated fume hood. [4]* Handling: Avoid direct contact with skin and eyes. Do not breathe vapors or dust. [4]In case of contact, immediately flush the affected area with copious amounts of water. [2]* Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [4] Researchers must consult the full, lot-specific Safety Data Sheet (SDS) prior to any experimental work.

Conclusion

(S)-1-(4-bromophenyl)ethanamine and its hydrochloride salt are chemically related but possess distinct physicochemical profiles. The free base is a liquid with a defined boiling point, while the hydrochloride salt is a solid whose thermal behavior is characterized by a high melting point, often with decomposition. The conversion to the salt form is a strategic choice to enhance chemical stability and improve handling characteristics, which are critical for its application in rigorous research and development environments. The protocols and data presented in this guide provide the necessary framework for scientists to confidently handle, characterize, and utilize this important synthetic building block.

References

-

thinkSRS. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines. Retrieved from [Link]

-

University of Port-Harcourt. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Quora. (2022, August 2). What are the physical properties of amines? Retrieved from [Link]

-

StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

IES Public School. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Khan Academy. (2025, July 28). Physical properties of amines | Amines | Grade 12 | Chemistry. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines. Retrieved from [Link]

-

Alfa Aesar. (2010, May 4). Safety Data Sheet - (S)-(-)-1-(4-Bromophenyl)ethylamine, ChiPros®. Retrieved from [Link]

Sources

In-Depth Technical Guide: The Chirality of (S)-1-(4-bromophenyl)ethanamine

Introduction: The Critical Role of Chirality in Modern Chemistry